molecular formula C8H11Cl2FN2 B6199906 3-(3-fluoroazetidin-3-yl)pyridine dihydrochloride CAS No. 2680535-91-3

3-(3-fluoroazetidin-3-yl)pyridine dihydrochloride

Cat. No.: B6199906
CAS No.: 2680535-91-3
M. Wt: 225.1
InChI Key:
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Description

3-(3-fluoroazetidin-3-yl)pyridine dihydrochloride is a chemical compound with the molecular formula C8H10Cl2FN2 It is a derivative of pyridine, featuring a fluorinated azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-fluoroazetidin-3-yl)pyridine dihydrochloride typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 3-bromo-2-nitropyridine with a fluorinating agent such as tetrabutylammonium fluoride in dimethylformamide at room temperature . The resulting fluorinated pyridine is then subjected to further reactions to introduce the azetidine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reagents and conditions required for the synthesis. The use of continuous flow reactors can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-fluoroazetidin-3-yl)pyridine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Tetrabutylammonium fluoride in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines.

Scientific Research Applications

3-(3-fluoroazetidin-3-yl)pyridine dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-fluoroazetidin-3-yl)pyridine dihydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with biological molecules, potentially leading to inhibition of enzymes or disruption of cellular processes. The azetidine ring may also contribute to the compound’s bioactivity by providing a rigid structure that can interact with target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoropyridine
  • 4-fluoropyridine
  • 3-chloroazetidine

Uniqueness

3-(3-fluoroazetidin-3-yl)pyridine dihydrochloride is unique due to the presence of both a fluorinated azetidine ring and a pyridine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

2680535-91-3

Molecular Formula

C8H11Cl2FN2

Molecular Weight

225.1

Purity

95

Origin of Product

United States

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